4-Bromo-2-methoxypyridine
Description
Contemporary Relevance of Pyridine (B92270) Scaffolds in Chemical Sciences
The pyridine ring system, a nitrogen-bearing heterocycle, is a foundational scaffold in the chemical sciences, particularly in medicinal chemistry and drug discovery. rsc.orgsemanticscholar.org As an isostere of benzene, pyridine's structure is integral to a vast number of both naturally occurring and synthetic compounds. semanticscholar.orgijpsonline.com Its unique properties, including basicity, stability, water solubility, and the ability to form hydrogen bonds, make it a "privileged scaffold" — a molecular framework that is frequently found in biologically active compounds. rsc.orgeurekaselect.com
The significance of the pyridine moiety is underscored by its prevalence in a wide array of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). rsc.orgnih.gov These drugs span a broad spectrum of therapeutic areas, including antiviral (e.g., Delavirdine, Atazanavir), anticancer (e.g., Abiraterone, Imatinib), anti-inflammatory (e.g., Piroxicam), and antihypertensive medications. semanticscholar.orgnih.gov The pyridine nucleus is a core component in over 7,000 existing molecules of medicinal importance, highlighting its versatility and impact on human health. semanticscholar.org Researchers are continuously exploring new pyridine derivatives for the treatment of diseases like cancer, leveraging the scaffold's capacity to interact with various biological targets such as enzymes and receptors. ijpsonline.com Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry and are increasingly finding applications in materials science for creating polymers and functional materials with specific properties. guidechem.comchemimpex.comdataintelo.com
Establishing 4-Bromo-2-methoxypyridine as a Pivotal Synthon in Advanced Organic Synthesis
Within the extensive family of pyridine derivatives, this compound has emerged as a particularly valuable synthon, or building block, for advanced organic synthesis. guidechem.comchemimpex.com Its structure, featuring a bromine atom at the 4-position and a methoxy (B1213986) group at the 2-position, provides distinct electronic and steric properties that are highly advantageous for a variety of chemical transformations. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsci-hub.se
This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura coupling reactions, where it is reacted with various boronic acids to generate substituted biaryl compounds. researchgate.netfishersci.dk For instance, the Suzuki coupling of this compound with 4-methoxyphenylboronic acid is a known route to produce 1,5-disubstituted pyridones. fishersci.dkchemicalbook.com It is also a key reactant in Negishi cross-coupling reactions, which utilize organozinc reagents. mdpi.com
The utility of this compound extends to the synthesis of complex heterocyclic systems that are often the core of biologically active molecules. It serves as a crucial intermediate in the preparation of imidazo[1,2-a]pyrimidines, a class of compounds known for their therapeutic potential. fishersci.dkchemicalbook.com Furthermore, it has been used as a starting material for creating crown-ester-bipyridines and viologens through processes involving reductive coupling and subsequent oxidation. fishersci.dkchemicalbook.com The compound's reactivity profile makes it an indispensable tool for chemists aiming to construct complex molecular architectures with precision and efficiency. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 100367-39-3 | nih.gov |
| Molecular Formula | C₆H₆BrNO | nih.gov |
| Molecular Weight | 188.02 g/mol | nih.gov |
| Appearance | White to yellow low melting solid | fishersci.dknbinno.com |
| Melting Point | 25-26 °C | fishersci.dk |
| Boiling Point | 202.3 °C at 760 mmHg | |
| Solubility | Slightly soluble in water. Soluble in many organic solvents like ethanol (B145695) and dichloromethane (B109758). | fishersci.dkchemicalbook.com |
| Canonical SMILES | COC1=NC=CC(=C1)Br | |
| InChI Key | YFTGMMXMLPTTAY-UHFFFAOYSA-N |
Table 2: Selected Synthetic Applications of this compound This table highlights key cross-coupling reactions where this compound is used as a primary synthon.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-methoxy-5-phenylpyridine | |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Palladium catalyst | 1,5-Disubstituted pyridones | fishersci.dkchemicalbook.com |
| Suzuki-Miyaura Coupling | 2-Chloro-4-methoxyphenylboronic acid | Not specified / K₂CO₃ | 4-(2-Chloro-4-methoxyphenyl)-2-methoxypyridine | |
| Negishi Coupling | Organozinc halides | Pd(dba)₂ / XPhos or Ni-based systems | Substituted bipyridines and other arylated pyridines | mdpi.com |
| Sandmeyer Reaction | (Starting Material: 4-Amino-2-methoxypyridine) | HBr, NaNO₂ | This compound | guidechem.com |
| Synthesis of Heterocycles | Various reactants | Not specified | Imidazo[1,2-a]pyrimidines | fishersci.dkchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGMMXMLPTTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555220 | |
| Record name | 4-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-39-3 | |
| Record name | 4-Bromo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Innovations in the Synthetic Methodologies for 4 Bromo 2 Methoxypyridine
Regioselective Approaches to 4-Bromo-2-methoxypyridine Synthesis
Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines. The electronic properties of the pyridine (B92270) ring often lead to a mixture of isomers, necessitating complex purification steps. Researchers have developed several strategies to overcome this, including optimized traditional methods and novel directed functionalization techniques.
Optimized Sandmeyer Reaction Protocols for Enhanced Yields of this compound
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable route to convert aryl amines into aryl halides. masterorganicchemistry.com For the synthesis of this compound, this involves the diazotization of 2-methoxy-4-aminopyridine followed by treatment with a copper(I) bromide catalyst. guidechem.commasterorganicchemistry.com
Recent optimizations have significantly improved the efficiency of this method. By carefully controlling the reaction temperature, researchers have dramatically increased the yield. guidechem.com One study demonstrated that maintaining the reaction at -10°C during the addition of sodium nitrite (B80452), followed by a gradual warming to room temperature, boosted the yield from 72% to an impressive 95%. guidechem.com This protocol involves mixing 2-methoxy-4-aminopyridine with 48% hydrobromic acid, cooling the mixture, and then adding a pre-cooled sodium nitrite solution. guidechem.com The resulting diazonium salt is then decomposed to yield the final product. guidechem.com
While effective, traditional Sandmeyer reactions can sometimes be hampered by the low solubility of starting materials in aqueous media, leading to moderate yields and side-product formation. researchgate.net To address this, water-free reaction conditions have been explored, resulting in excellent yields. researchgate.net
| Starting Material | Reagents | Temperature | Yield | Reference |
| 2-methoxy-4-aminopyridine | 48% HBr, NaNO₂ | -10°C to room temp. | 95% | guidechem.com |
| 2-methoxy-4-aminopyridine | (Not specified) | (Not specified) | 72% | guidechem.com |
| Aminopyridine | (Not specified) | (Not specified) | Moderate | researchgate.net |
| Aminopyridine | (Not specified) | Water-free | Excellent | researchgate.net |
Strategic Directed Metalation and Subsequent Bromination for Functionalized Methoxy-Pyridines
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of methoxy-pyridines, the methoxy (B1213986) group can direct lithiation to the adjacent C-3 position. arkat-usa.orgresearchgate.net However, to achieve C-4 bromination, a different approach is required.
One strategy involves the lithiation of 4-methoxypyridine (B45360) at the C-2 position using a strong base like n-butyllithium in the presence of N,N-dimethylethanolamine, followed by bromination with a reagent such as 1,2-dibromo-1,1,2,2-tetrachloroethane. arkat-usa.orgchemicalbook.com This method yields 2-bromo-4-methoxypyridine (B110594). arkat-usa.orgchemicalbook.com
Another approach involves activating the pyridine ring by forming the N-oxide. The N-oxide group enhances the acidity of the ring protons, facilitating directed metalation. For instance, 2-methoxypyridine (B126380) can be converted to its N-oxide, which then undergoes lithiation at the 4-position with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a bromine source. While this method provides a route to 4-substituted-2-methoxypyridines, it can result in moderate yields due to competing side reactions.
Researchers have also investigated the metalation of already brominated pyridines. For example, the treatment of 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) can lead to lithiation at the C-3 position. arkat-usa.org
| Substrate | Reagents | Position of Functionalization | Product | Reference |
| 4-methoxypyridine | n-BuLi, N,N-dimethylethanolamine, 1,2-dibromo-1,1,2,2-tetrachloroethane | C-2 | 2-bromo-4-methoxypyridine | arkat-usa.orgchemicalbook.com |
| 2-methoxypyridine N-oxide | LDA, Bromine source | C-4 | This compound | |
| 2-bromo-4-methoxypyridine | LTMP, DMF | C-3 | 2-bromo-3-formyl-4-methoxypyridine | arkat-usa.org |
Evaluation of Novel Brominating Reagents and Reaction Conditions for Pyridine Bromination
The choice of brominating reagent is crucial for achieving high yields and selectivity in pyridine bromination. While elemental bromine can be used, it is highly corrosive and can lead to over-bromination. claremont.edu Milder and more selective reagents are often preferred.
N-bromosuccinimide (NBS) is a widely used alternative to bromine. thieme-connect.com It is particularly effective for the bromination of activated rings and can be used under controlled conditions to achieve regioselectivity. For example, the bromination of 2-methoxypyridine with NBS in dichloromethane (B109758) at low temperatures yields 5-bromo-2-methoxypyridine (B44785) with high regioselectivity.
Pyridinium (B92312) tribromide (Py·Br₃) is another versatile and easy-to-handle crystalline brominating agent. chemicalbook.com It offers advantages in terms of simplified work-up and purification procedures. chemicalbook.com Other developments include the use of quaternary ammonium (B1175870) tribromides like tetrabutylammonium (B224687) tribromide (TBATB) under solvent-free conditions, which offers a greener approach to bromination. acgpubs.org
The reaction conditions also play a significant role. For instance, solvent-free brominations promoted by mechanical milling with sodium bromide and oxone have been shown to be efficient for a variety of substrates. rsc.org Furthermore, electrochemical methods using inexpensive and safe bromine salts are emerging as a sustainable alternative, avoiding the need for catalysts and harsh oxidants. researchgate.net
Principles of Green Chemistry in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. claremont.edu This involves developing more sustainable and atom-economical pathways, as well as exploring the use of environmentally benign solvents and catalysts. claremont.edunih.gov
Development of Sustainable and Atom-Economical Synthetic Pathways
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. ymerdigital.com Multi-component reactions (MCRs) are particularly attractive in this regard as they combine three or more reactants in a single step to form a complex product, often with high atom economy. ymerdigital.combohrium.com Researchers are actively developing MCRs for the synthesis of pyridine derivatives, which can offer a more sustainable alternative to traditional multi-step syntheses. nih.govbohrium.com
Catalytic C-H functionalization is another atom-economical approach that avoids the need for pre-functionalized starting materials. acs.org Scandium-based catalysts, for example, have been shown to activate and functionalize pyridine C-H bonds, offering a direct route to substituted pyridines. acs.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes is another green method for producing substituted pyridines with high yields. rsc.org
Exploration of Environmentally Benign Solvents and Catalytic Systems
The use of hazardous organic solvents is a major concern in chemical synthesis. claremont.edu Green chemistry encourages the use of more environmentally friendly alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org While its use in bromination reactions has been limited, recent studies have shown the potential of aqueous systems. hrpub.org
Ionic liquids are another class of green solvents that are gaining attention. thieme-connect.com They are non-volatile and can often be recycled. Wohl-Ziegler bromination, a radical substitution reaction, has been successfully carried out in ionic liquids, offering a safer alternative to the traditionally used carbon tetrachloride. thieme-connect.com
Solvent-free reaction conditions represent the ultimate green approach. acgpubs.org Mechanical milling and microwave-assisted synthesis are two techniques that can facilitate solvent-free reactions, often with reduced reaction times and energy consumption. claremont.eduacgpubs.orgrsc.orgnih.gov
In terms of catalysis, the development of recyclable and non-toxic catalysts is a key goal. bohrium.com Iron-based catalysts are attractive due to the low toxicity and abundance of iron. rsc.org Palladium on carbon (Pd/C) has also been used as an efficient and recyclable catalyst for Suzuki coupling reactions in green solvents. researchgate.net Furthermore, organocatalysis, which uses small organic molecules as catalysts, is emerging as a powerful tool in green synthesis. acs.org
Mechanistic Elucidations of Reactions Involving 4 Bromo 2 Methoxypyridine
Detailed Reaction Mechanism Studies in Cross-Coupling Processes
4-Bromo-2-methoxypyridine is a frequently utilized substrate in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The electronic properties of the pyridine (B92270) ring, modified by an electron-donating methoxy (B1213986) group and an electron-withdrawing bromine atom, make it an interesting candidate for mechanistic investigation.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, and its mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. mdpi.com For a substrate like this compound, the reaction couples the pyridine scaffold with an organoboron species, typically a boronic acid or ester, in the presence of a base and a palladium catalyst. libretexts.org
The widely accepted catalytic cycle, as applied to this compound, involves three primary steps: libretexts.orgchemrxiv.org
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands. This compound undergoes oxidative addition to the Pd(0) center, breaking the C-Br bond to form a square planar Pd(II) complex. wikipedia.orgmdpi.com This step initially forms a cis-palladium complex which then rapidly isomerizes to the more stable trans-complex. wikipedia.org Recent studies combining experimental kinetic isotope effects (KIEs) and DFT calculations suggest that for aryl bromides, oxidative addition occurs from a monoligated 12-electron palladium complex (PdL) rather than the traditionally proposed 14-electron PdL₂ species, particularly under catalytic conditions. chemrxiv.org
Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the Pd(II) center. wikipedia.org The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate complex (R'B(OH)₃⁻). rsc.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate. The precise mechanism of transmetalation is complex and remains an area of active research. wikipedia.orgrsc.org
Reductive Elimination: In the final step, the two organic groups (the 2-methoxypyridin-4-yl and the R' group) on the Pd(II) center are coupled, forming the final biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com This step typically requires the organic groups to be in a cis orientation on the palladium complex.
Table 1: General Catalytic Cycle for Suzuki-Miyaura Coupling of this compound
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| Oxidative Addition | This compound + Pd(0)L₂ | trans-[Pd(II)(4-pyridyl)(Br)L₂] | The C-Br bond is added across the Pd(0) center to form a Pd(II) complex. chemrxiv.orgwikipedia.org |
| Transmetalation | trans-[Pd(II)(4-pyridyl)(Br)L₂] + R'-B(OH)₂ + Base | trans-[Pd(II)(4-pyridyl)(R')L₂] | The organic group from the activated boronic acid replaces the bromide ligand on the palladium. libretexts.orgrsc.org |
| Reductive Elimination | trans-[Pd(II)(4-pyridyl)(R')L₂] → cis-[Pd(II)(4-pyridyl)(R')L₂] | 4-(R')-2-methoxypyridine + Pd(0)L₂ | The two organic ligands couple and are eliminated from the palladium, regenerating the catalyst. mdpi.com |
Transmetalation is often the rate-determining step in the Suzuki-Miyaura cycle, and its mechanism has been the subject of extensive study. Two primary pathways have been proposed and investigated: the oxo-palladium pathway and the boronate pathway . rsc.org
Oxo-Palladium Pathway: In this mechanism, the base first reacts with the halide-bearing palladium(II) complex (e.g., [Pd(Ar)(Br)L₂]) to form a more reactive palladium-hydroxo or palladium-alkoxo species ([Pd(Ar)(OR)L₂]). This species then reacts directly with the neutral boronic acid. rsc.org
Boronate Pathway: Here, the base reacts with the boronic acid to form a tetrahedral boronate complex. This more nucleophilic boronate then reacts with the palladium(II) halide complex. rsc.org
Mechanistic studies by Suzuki, Miyaura, and Hartwig, using techniques like ³¹P NMR spectroscopy and kinetic analysis, have provided strong evidence that the oxo-palladium pathway is significantly faster and often the dominant mechanism. rsc.org For instance, the rate of transmetalation between a boronic acid and an oxo-palladium complex was found to be several orders of magnitude faster than the reaction between a boronate and a palladium bromide complex. rsc.org Furthermore, single-molecule detection studies have revealed that an anion-exchange step (ligand exchange) precedes the actual transmetalation event. pku.edu.cn The difficulty in coupling electron-deficient heteroaryl boron derivatives is often attributed to a slow rate of transmetalation. nih.gov
Table 2: Comparison of Proposed Transmetalation Pathways
| Feature | Oxo-Palladium Pathway | Boronate Pathway |
|---|---|---|
| Initial Base Reaction | Base reacts with the Pd(II)-halide complex. rsc.org | Base reacts with the boronic acid. rsc.org |
| Boron Species | Neutral boronic acid. rsc.org | Tetrahedral 'ate' complex (boronate). rsc.org |
| Palladium Species | Pd(II)-hydroxo or -alkoxo complex. rsc.org | Pd(II)-halide complex. rsc.org |
| Relative Rate | Generally much faster and kinetically favored. rsc.org | Significantly slower. rsc.org |
Investigation of Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanisms.
Theoretical and Experimental Kinetic Studies of Pyridine Ring Functionalization
The functionalization of the pyridine ring in this compound is not limited to cross-coupling at the C-Br bond. Deprotonation (metalation) of a C-H bond followed by reaction with an electrophile is another key strategy. The kinetics and regioselectivity of this process are dictated by the acidity of the ring protons, which is influenced by the substituents.
Theoretical studies using Density Functional Theory (DFT) have become invaluable for predicting the reactivity of such heterocyclic systems. Calculations can determine the pKa values of the C-H bonds, providing a quantitative measure of their kinetic acidity. For methoxy-substituted pyridines, these calculations help to understand the regioselectivity of deprotonation reactions. researchgate.net A study on various substituted pyridines revealed that a methoxy group at the 2-position directs metalation primarily to the C3 position. researchgate.net The calculated pKa values indicate the relative ease of proton abstraction from different positions on the pyridine ring.
Strategic Applications of 4 Bromo 2 Methoxypyridine in Complex Molecular Architecture
Advancement of Medicinal Chemistry through 4-Bromo-2-methoxypyridine Derivatives
The unique structural attributes of this compound make it an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions allows for the creation of complex heterocyclic structures, which are fundamental in the development of new drugs. lookchem.com
Synthesis of Imidazo[1,2-a]pyrimidines and Their Biological Relevance
This compound is a key starting material for the synthesis of imidazo[1,2-a]pyrimidines. fishersci.dkchemicalbook.comchemdad.com These fused nitrogen-bridged heterocyclic compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological and pharmacological activities. nih.gov Imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated potential as anti-cancer, anti-inflammatory, antiviral, antimicrobial, and antifungal agents. nih.gov The synthesis often involves coupling reactions where the bromo and methoxy (B1213986) groups of this compound guide the formation of the desired scaffold.
| Derivative Class | Biological Activities |
| Imidazo[1,2-a]pyrimidines | Anti-cancer, Anti-inflammatory, Antiviral, Antimicrobial, Antifungal nih.gov |
Construction of Diverse 1,5-Disubstituted Pyridone Scaffolds
The Suzuki coupling reaction between this compound and arylboronic acids, such as 4-methoxyphenylboronic acid, is a key step in the synthesis of 1,5-disubstituted pyridones. fishersci.dkchemicalbook.comchemdad.com This reaction allows for the introduction of an aryl group at the 5-position of the pyridine (B92270) ring. The resulting methoxypyridine derivative can then be transformed into the final pyridone scaffold through N-alkylation. nih.gov This synthetic strategy provides a rapid and straightforward route to a diverse set of 1,5-disubstituted pyridones, which are valuable in medicinal chemistry. nih.gov For instance, these scaffolds have been explored as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov
Integration into Pyridine Nucleoside Analogs for Therapeutic Exploration
Pyridine derivatives are integral to the structure of many clinically important drugs. guidechem.com this compound serves as a precursor for the synthesis of pyridine nucleoside analogs. These compounds are of interest for their potential therapeutic applications, including as enzyme inhibitors. For example, brominated pyridines have been investigated as inhibitors of purine (B94841) nucleoside phosphorylase (PNP), with the goal of selectively targeting pathogenic enzymes while minimizing effects on human cells.
Contributions to the Synthesis of Anti-inflammatory and Anti-cancer Agents
Derivatives of this compound have shown potential as both anti-inflammatory and anti-cancer agents. chemimpex.com Research has demonstrated that certain compounds derived from this compound can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), suggesting their potential use in treating inflammatory conditions. Furthermore, the imidazo[1,2-a]pyrimidine and other heterocyclic structures synthesized from this starting material are known for their anti-cancer properties. lookchem.com For example, 5-bromo-3-fluoro-2-methoxypyridine, a related compound, has been used in the synthesis of potential anti-cancer and anti-inflammatory agents. alfa-chemical.com
| Therapeutic Area | Target/Mechanism |
| Anti-inflammatory | Inhibition of TNF-α release |
| Anti-cancer | Cytotoxicity against various cancer cell lines frontiersin.org |
Functional Material Science and Supramolecular Chemistry Utilizing this compound
The reactivity of this compound also extends its utility into the realm of materials science and supramolecular chemistry, where it is used to construct molecules with specific functional properties.
Preparation of Crown-Ester-Bipyridines and Viologen Systems
This compound is a starting material in the synthesis of crown-ester-bipyridines and viologens. fishersci.dkchemicalbook.comchemdad.com This process often involves a metal-mediated reductive coupling, such as with sodium or nickel, followed by side-chain oxidation and esterification. fishersci.dk The resulting bipyridine units can be linked by crown ethers, which are known for their ability to bind cations. These complex molecules have applications in areas such as the creation of molecular switches and sensors. Viologens, which are bipyridinium compounds, are well-known for their electrochromic properties, meaning they change color upon reduction and oxidation.
Development of Advanced Polymeric and Coating Materials
The chemical architecture of this compound makes it a compound of interest in material science, particularly in the creation of functional polymers and advanced coatings. chemimpex.com Its utility stems from the specific reactivity conferred by the bromo and methoxy functional groups on the pyridine ring, which allows it to be integrated into polymer structures to impart specific, desirable properties. nbinno.com The compound can serve as a functional monomer or be incorporated into a polymer backbone, contributing to materials with enhanced characteristics such as improved thermal stability.
The bromine atom at the 4-position is a key reactive site, enabling the molecule to participate in various cross-coupling reactions. This is crucial for polymerization processes where building a long-chain molecule is required. For instance, its ability to undergo Suzuki coupling reactions allows for the formation of carbon-carbon bonds, a fundamental step in synthesizing certain types of polymers. fishersci.dkchemicalbook.com This reactivity facilitates the creation of complex and precisely defined polymer architectures.
While direct, large-scale industrial polymerization of this compound is not widely documented in mainstream literature, its role as a building block for more complex monomers is established. It serves as a starting material in the synthesis of larger molecules like crown-ester-bipyridines and viologens. fishersci.dkchemicalbook.comchemicalbook.com These resulting compounds, with their unique electrochemical and host-guest properties, are themselves valuable components in the development of smart materials, sensors, and functional polymeric systems.
The table below summarizes the strategic applications and potential property enhancements derived from using this compound in material science.
| Material Type | Role of this compound | Potential Enhanced Property | Relevant Reaction Type |
| Functional Polymers | Functional Monomer / Backbone Component | Thermal Stability, Conductivity | Suzuki Coupling, Reductive Coupling |
| Advanced Coatings | Precursor to Crosslinking Agents | Adhesion, Strength, Thermal Stability | Polymerization, Crosslinking |
| Smart Materials | Starting material for Viologens & Bipyridines | Electrochemical Activity, Host-Guest Recognition | Reductive Coupling, Esterification |
Detailed research findings on related structures further illuminate the potential of this compound. For example, studies on 5-Bromo-2-methoxypyridine (B44785) show its utility in producing functional materials where its bromine and methoxy groups are leveraged to control material properties. nbinno.com Similarly, research into molecularly imprinted polymers (MIPs) has utilized related compounds like 4-Bromo-2,5-dimethoxyphenethylamine as a template molecule, demonstrating the utility of such bromo-substituted aromatics in creating polymers with highly selective recognition capabilities. mdpi.com The synthesis of these MIPs can be achieved through methods like thermal and microwave-assisted polymerization, resulting in materials with high affinity for the target molecule. mdpi.com
The table below outlines key findings from research on related compounds, which suggest analogous applications for this compound.
| Research Area | Key Finding | Implication for this compound |
| Functional Material Synthesis | 5-Bromo-2-methoxypyridine is used to form crosslinked polymers for coatings and adhesives. nbinno.com | Suggests a role in developing robust and high-performance coatings. |
| Molecularly Imprinted Polymers (MIPs) | 4-Bromo-2,5-dimethoxyphenethylamine is used as a template to synthesize selective MIPs via microwave-assisted polymerization. mdpi.com | Indicates potential for use in creating specialized polymers for sensing or separation applications. |
| Precursor Synthesis | This compound is a starting material for crown-ester-bipyridines and viologens. fishersci.dkchemicalbook.com | Highlights its foundational role in building complex functional molecules for advanced materials. |
Catalytic Roles and Applications of 4 Bromo 2 Methoxypyridine and Its Ligand Derivatives
Orchestration of Palladium-Catalyzed Transformations
The presence of a bromo substituent on the pyridine (B92270) ring allows 4-bromo-2-methoxypyridine to readily participate in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming sp²-sp² carbon-carbon bonds, and this compound is a frequently utilized substrate in this transformation. researchgate.net The reaction involves the coupling of the bromopyridine with a boronic acid or its derivative in the presence of a palladium catalyst and a base. The reactivity and compatibility of this compound with common palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), make it a preferred substrate.
Research has focused on optimizing reaction conditions to improve yields and expand the substrate scope. Key parameters for optimization include the choice of catalyst, base, solvent, and reaction temperature. For instance, the combination of Pd(dppf)Cl₂ and K₂CO₃ in a water/1,4-dioxane mixture under microwave irradiation has been shown to be an effective system for Suzuki couplings of related bromopyridines. researchgate.net Similarly, Pd/C has been developed as an efficient and recyclable catalyst for these reactions in greener solvents. researchgate.net
The scope of the Suzuki-Miyaura reaction with substituted bromopyridines is broad, accommodating a variety of boronic acids. For example, the coupling of 5-bromo-2-methoxypyridine (B44785) with p-tolyltrifluoroborate and o-tolyltrifluoroborate proceeds in high yields (93% and 86% respectively) using a Pd/C catalyst. rhhz.net This demonstrates the feasibility of coupling with both electron-rich and sterically hindered partners. The reaction of this compound with 2-chloro-4-methoxyphenylboronic acid in the presence of potassium carbonate and a palladium catalyst yields the corresponding biaryl product, 4-(2-Chloro-4-methoxyphenyl)-2-methoxypyridine.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling with Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 90 | Not Specified | |
| 2 | This compound | 2-Chloro-4-methoxyphenylboronic acid | Not Specified | K₂CO₃ | Anhydrous DMSO | Not Specified | Not Specified | |
| 3 | 5-Bromo-2-methoxypyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | 45 | Not Specified | |
| 4 | 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C (1.0 mol%) | K₂CO₃ | 75% EtOH | 80 | 93 | rhhz.net |
| 5 | 5-Bromo-2-methoxypyridine | Potassium o-tolyltrifluoroborate | Pd/C (1.0 mol%) | K₂CO₃ | 75% EtOH | 80 | 86 | rhhz.net |
| 6 | 2-Bromo-6-methoxypyridine | Potassium aryltrifluoroborates | Pd/C | K₂CO₃ | 75% EtOH | 80 | Good to Excellent | rhhz.net |
| 7 | 4-Bromo-2-methylpyridine Derivative | Aryl Boronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane (5:1) | 120 (Microwave) | 81 (Total) | researchgate.net |
Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate in other important transition metal-catalyzed transformations. These reactions expand its utility for creating diverse molecular structures.
Negishi Cross-Coupling: This compound is a useful substrate in Negishi cross-coupling reactions, which form carbon-carbon bonds by reacting an organozinc compound with an organic halide. These reactions can be effectively catalyzed by nickel-based systems, such as those employing an aminophosphine (B1255530) ligand.
Buchwald-Hartwig Amination: The bromine atom on the pyridine ring allows for participation in C-N bond-forming reactions like the Buchwald-Hartwig amination, although specific examples with this compound are less commonly detailed in the provided sources. The general reactivity of bromopyridines in such cross-coupling reactions is well-established.
Dual Catalytic Reactions: A dual catalytic system involving both copper (Cu) and palladium (Pd) has been utilized for the synthesis of borylated, α-arylated azetidines starting from substrates like this compound.
Carbonylative Coupling: Palladium-catalyzed carbonylative coupling reactions offer a route to synthesize indolizines in a modular fashion from 2-bromopyridines, imines, and alkynes. rsc.org This multicomponent reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition. rsc.org The methodology is tolerant of various substituents on the bromopyridine ring, suggesting its applicability to this compound isomers. rsc.org
While this compound is a versatile substrate, its reactivity can be influenced by the catalytic system. In an enantioselective catalytic dearomative addition of Grignard reagents to pyridinium (B92312) ions, 2-bromo-4-methoxypyridine (B110594) did not lead to any conversion under a specific copper-catalyzed system, highlighting that substrate success is dependent on the specific reaction and catalyst employed. nih.govacs.org
Optimization and Scope of Suzuki-Miyaura Cross-Coupling with this compound.
Design and Evaluation of this compound-Derived Ligands in Homogeneous Catalysis
The pyridine moiety is a fundamental structural core for ligands in coordination chemistry and homogeneous catalysis. researchgate.net this compound itself can act as a ligand, coordinating with transition metals to facilitate catalytic processes. More significantly, it serves as a crucial starting material for the synthesis of more complex, functionalized pyridine-based ligands. The substituents on the pyridine ring are critical as they influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. researchgate.net
The synthetic accessibility of this compound and the reactivity of its bromo-substituent allow for its derivatization into a wide array of new ligand structures through reactions like Suzuki-Miyaura or Sonogashira couplings. These new, often bidentate or polydentate ligands, can then be used to stabilize metal centers and create highly active and selective catalysts for a range of transformations. While direct examples of ligands synthesized from this compound and their subsequent catalytic evaluation were not detailed in the provided search results, the role of pyridine derivatives as "highly active and easily coordinated organic ligands" is explicitly noted, underscoring the potential in this area. guidechem.comguidechem.com The development of novel catalysts often relies on creating libraries of ligands with diverse steric and electronic properties, a process for which functionalized pyridines are prime candidates. acs.org
Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Methoxypyridine
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the intrinsic properties of 4-Bromo-2-methoxypyridine. These studies elucidate the distribution of electrons within the molecule and predict its reactivity towards other chemical species.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. core.ac.uk A smaller energy gap suggests that the molecule is more reactive and kinetically less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. core.ac.ukmdpi.com For pyridine (B92270) derivatives, FMO analysis helps to describe possible reaction pathways. nih.govcore.ac.uk
Table 1: Conceptual DFT-Calculated Electronic Properties of this compound
| Parameter | Description | Conceptual Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | ~ 5.3 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | ~ 2.5 D |
Computational models are powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving this compound. By calculating reactivity descriptors, chemists can forecast the most likely sites for electrophilic or nucleophilic attack.
Fukui indices, derived from DFT calculations, are used to identify specific atomic sites prone to nucleophilic or electrophilic attack. Furthermore, analyzing the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. tandfonline.comnih.gov
For substitution reactions, such as the widely used Suzuki-Miyaura cross-coupling, computational models can predict the regioselectivity. The methoxy (B1213986) group at the C-2 position is an electron-donating group that can direct electrophilic substitution, while the bromine atom at C-4 is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Advanced models, including multivariate linear regression, have been developed to predict SNAr reaction rates and site selectivity based on calculated descriptors like electron affinity and electrostatic potential at the reaction site. rsc.org Machine learning and transformer-based models are also emerging as powerful tools for predicting retrosynthetic pathways for related pyridine compounds, demonstrating the growing sophistication of predictive chemistry. rsc.org
Density Functional Theory (DFT) Applications for Frontier Molecular Orbital Analysis.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are essential computational techniques for exploring how this compound might interact with biological targets, such as proteins and enzymes. These methods are fundamental in the field of medicinal chemistry for drug discovery and design.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. tandfonline.comresearchgate.net This simulation places the molecule into the binding site of a target protein and calculates a score, often expressed as binding affinity in kcal/mol, which estimates the strength of the interaction. mdpi.com For instance, studies on related pyridine derivatives have used docking to understand their inhibitory activity against targets like Mycobacterium tuberculosis and to identify them as potential bromodomain (BRD) inhibitors. tandfonline.commdpi.com
The methoxy and bromo substituents on the this compound ring are critical as they influence its electronic and steric properties, which in turn affect its binding affinity and specificity for a biological target. Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent effects.
Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule the ligand binds to. | Bromodomain-containing protein 4 (BRD4) |
| Binding Site | Specific pocket or groove on the protein where the ligand binds. | Acetyl-lysine binding pocket |
| Binding Affinity | The calculated strength of the ligand-receptor interaction. | -4.71 kcal/mol |
| Key Interactions | Specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with ASN140; Hydrophobic interaction with TRP81 |
Note: This table is illustrative, based on findings for a related bromo-hydroxypyridine compound as a bromodomain inhibitor. mdpi.com
The insights gained from docking and MD simulations are invaluable for the rational design of new chemical entities (NCEs). By understanding the structure-activity relationships (SAR), chemists can modify a lead compound to improve its efficacy and selectivity. researchgate.net
For example, if a docking simulation reveals that the methoxy group of this compound fits into a hydrophobic pocket of a target enzyme, but there is an unoccupied polar region nearby, a medicinal chemist might rationally design a new analogue. This new molecule could replace a hydrogen atom on the pyridine ring with a polar group, like a hydroxyl or an amine, to form a new hydrogen bond with the protein, potentially increasing binding affinity and biological activity. Computational tools like the prediction of Lipinski's rule of five and bioavailability scores can further guide this process, ensuring that the newly designed molecules have drug-like properties. tandfonline.com
Elucidation of Molecular Recognition and Binding Affinities.
Advanced Spectroscopic Data Prediction and Interpretation through Computational Methods
Computational methods are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for confirming the structure of newly synthesized compounds and for understanding their vibrational properties.
Recent advancements in computational chemistry allow for the accurate prediction of IR spectra. arxiv.org Methods range from DFT calculations, which compute harmonic vibrational frequencies that are then often scaled to match experimental data, to modern machine learning potentials that can predict spectra with high accuracy and efficiency. arxiv.orgchemrxiv.orgresearchgate.net These computational approaches help in assigning the various vibrational modes observed in experimental FT-IR spectra.
Similarly, computational NMR prediction has become a vital tool for structural elucidation. github.io The standard workflow involves performing a conformational search, optimizing the geometry of each conformer with DFT (e.g., at the B3LYP/6-31G(d) level), and then predicting the ¹H and ¹³C NMR chemical shifts for each conformer. github.io These shifts are then Boltzmann-averaged to produce a final predicted spectrum that can be compared with experimental results to confirm the correct structure or assign relative stereochemistry. github.io
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-2-methoxypyridine (B44785) |
| 3-bromo-2-hydroxypyridine |
| 1-bromo-2-chlorobenzene |
| 4-methoxyphenylboronic acid |
| N-bromosuccinimide |
| malononitrile |
| 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile |
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile |
| 4-(4-bromophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine |
| 4-(4-chlorophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine |
| 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile |
| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
| 5-bromo-2-methylpyridin-3-amine |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
Investigation of High-Pressure Induced Phase Transitions in Pyridine Analogs
The study of materials under high pressure is a critical area of computational and experimental chemistry, revealing unique structural transformations and properties not observable under ambient conditions. For heterocyclic aromatic compounds like pyridine and its derivatives, high-pressure studies can induce phase transitions, leading to novel crystal polymorphs with distinct physical and chemical characteristics. This section focuses on the high-pressure behavior of pyridine as a foundational analog to understand the potential transformations of this compound.
High-Pressure Polymorphism of Pyridine
Pyridine (C₅H₅N), the parent aromatic heterocycle of this compound, has been the subject of numerous high-pressure investigations. These studies, employing techniques such as single-crystal X-ray diffraction, neutron powder diffraction, and Raman spectroscopy, have revealed a rich polymorphism. nih.govresearchgate.net Under increasing pressure, pyridine undergoes a series of phase transitions, transforming from its liquid state to various solid crystalline forms.
At ambient temperature, liquid pyridine solidifies at approximately 1 GPa. researchgate.net Further compression leads to the formation of several distinct crystalline phases, most notably designated as phases I, II, and III. nih.govhpstar.ac.cn The transitions between these phases are influenced by both pressure and the rate of compression. hpstar.ac.cn
Phase I is the stable form of pyridine at lower pressures. nih.gov Upon increasing pressure, a transition to Phase II occurs. For deuterated pyridine (pyridine-d5), this phase is observed to be more stable than phase I below 215 K at ambient pressure and can be formed at high pressure for normal pyridine (pyridine-h5). nih.gov A key finding is that phase II has a smaller molar volume than phase I, which is a driving force for its formation under pressure. nih.gov
Further compression leads to the formation of Phase III . This phase is notable for being topologically close-packed, resulting in an even lower molar volume than phase II, and thus becomes the more stable form at higher pressures. nih.gov The transition from phase II to phase III is a displacive phase transition, meaning it involves small displacements of the molecules relative to one another, rather than a complete rearrangement. nih.gov
The table below summarizes the key characteristics of the high-pressure phases of pyridine as determined by X-ray and neutron diffraction studies. nih.gov
| Phase | Formation Pressure | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') |
| I | ~0.80 - 1.03 GPa | Orthorhombic | Pna2₁ | 4 |
| II | ~1.09 GPa | Orthorhombic | P2₁2₁2₁ | 1 |
| III | ~1.69 GPa | Tetragonal | P4₁2₁2 | ½ |
The intermolecular interactions play a crucial role in the stability of these high-pressure phases. In both phases II and III, C-H···π and C-H···N interactions are significant in governing the crystal packing. nih.govresearchgate.net The transition between these phases involves a subtle reorganization of these non-covalent bonds. researchgate.net
Influence of Compression Rate
Recent research has highlighted that the observed phase of pyridine can be dependent on the kinetics of crystallization, specifically the compression rate. hpstar.ac.cn
Slow Compression (≥10 s): When pressure is applied slowly (e.g., from 0.30 to ~1.20 GPa over 10 seconds or more), pyridine tends to crystallize into Phase I. hpstar.ac.cn
Fast Compression (≤1 s): In contrast, rapid compression over the same pressure range leads directly to the formation of Phase III. hpstar.ac.cn
This kinetic control over the polymorphic outcome demonstrates that the nucleation pathway can be selectively manipulated by the compression rate, bypassing intermediate phases. hpstar.ac.cn Phase III, once formed, has been shown to be stable up to pressures of 17 GPa. hpstar.ac.cn
Theoretical Characterization and Implications for this compound
While direct experimental high-pressure data for this compound is not available in the surveyed literature, the extensive studies on pyridine provide a strong basis for theoretical predictions. Computational methods, such as Density Functional Theory (DFT), have been successfully used to model the phase transitions in pyridine, identifying the soft vibrational lattice modes that govern the transformations. nih.gov
For this compound, the presence of the bromo and methoxy substituents would be expected to significantly influence its behavior under high pressure compared to pyridine. These influences would primarily manifest through:
Intermolecular Interactions: The substituents introduce new potential intermolecular interactions. The bromine atom can participate in halogen bonding (C-Br···N or C-Br···O), while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. These interactions would compete with the C-H···π and C-H···N interactions that dominate pyridine's crystal packing.
Dipole Moment: The electronegative bromine and oxygen atoms will alter the molecule's dipole moment, which can affect the electrostatic contributions to the crystal lattice energy.
Computational studies would be essential to predict the phase diagram of this compound. By constructing theoretical models of various possible crystal packing arrangements and calculating their relative energies as a function of pressure, it would be possible to predict the transition pressures and the structures of potential high-pressure polymorphs. Such studies would elucidate how the specific electronic and steric effects of the bromo and methoxy substituents modify the high-pressure behavior observed in the parent pyridine system.
Q & A
Q. What are the recommended safety protocols for handling 4-bromo-2-methoxypyridine in laboratory settings?
While comprehensive toxicity data are lacking, the compound should be treated as a potential irritant. Key precautions include:
- Use of PPE (gloves, goggles, lab coat) and fume hoods to minimize inhalation/contact.
- Storage in sealed containers under dry, cool conditions to prevent degradation .
- Disposal via approved hazardous waste protocols, as ecological impact data (persistence, bioaccumulation) remain uncharacterized .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Two primary methodologies are documented:
- Direct Bromination : Bromination of 2-methoxypyridine using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Functional Group Interconversion : Suzuki coupling of 4-bromo derivatives with boronic acids, as demonstrated in the synthesis of 1,5-disubstituted pyridones (e.g., using 4-methoxyphenylboronic acid and Pd catalysts) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and bromo groups).
- X-ray Crystallography : Tools like SHELXL for structure refinement and ORTEP-3 for graphical representation of crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Assess charge distribution to predict regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
- Directing Group Utilization : The methoxy group at C-2 directs electrophilic substitution to C-5, while bromine at C-4 can be displaced in nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Metal-Mediated Couplings : Use of Ni(0) catalysts for reductive coupling to synthesize crown ether-linked bipyridines, leveraging steric and electronic effects .
Q. How should researchers address contradictory data in crystallographic studies of this compound derivatives?
- Validation via Multiple Refinement Tools : Cross-check results using SHELXL (for small molecules) and WinGX for data consistency.
- Thermal Motion Analysis : Use ORTEP-3 to identify disordered regions or thermal ellipsoid anomalies that may skew bond-length interpretations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
